molecular formula C13H17NO6S B1173596 1-[(2,5-Dimethoxyphenyl)sulfonyl]proline

1-[(2,5-Dimethoxyphenyl)sulfonyl]proline

Cat. No.: B1173596
M. Wt: 315.34
InChI Key: UABKTQZGZKBZPC-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)sulfonyl]proline is a synthetic proline derivative featuring a sulfonyl group attached to a 2,5-dimethoxyphenyl aromatic ring. Its molecular formula is C₂₀H₂₆N₂O₄S (molar mass: 390.498 g/mol), with a proline backbone conferring conformational rigidity due to its pyrrolidine ring .

Properties

Molecular Formula

C13H17NO6S

Molecular Weight

315.34

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO6S/c1-19-9-5-6-11(20-2)12(8-9)21(17,18)14-7-3-4-10(14)13(15)16/h5-6,8,10H,3-4,7H2,1-2H3,(H,15,16)

InChI Key

UABKTQZGZKBZPC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 1-[(2,5-Dimethoxyphenyl)sulfonyl]proline and its analogs:

Compound Name Molecular Formula Functional Groups Biological Activity (Hypothesized) References
This compound C₂₀H₂₆N₂O₄S Sulfonyl, proline, dimethoxyphenyl Enzyme inhibition, solubility modulation
1-Benzhydryl-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine C₂₅H₂₇N₂O₄S Sulfonyl, piperazine, benzhydryl CNS receptor modulation
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine C₂₈H₃₀N₂O₃ Naphthalene-oxypropargyl, piperazine Immune cell regulation
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ Chloroethyl, dimethoxyphenyl Synthetic intermediate for psychoactive compounds
Key Observations:
  • Core Backbone : The proline moiety in the target compound contrasts with piperazine (e.g., ) or simple aromatic ketones (e.g., ), affecting solubility and conformational flexibility.
  • Sulfonyl Group : Present in both the target compound and 1-benzhydryl-piperazine analog, this group may enhance binding to charged residues in biological targets.
  • Dimethoxyphenyl Motif: Common in psychoactive compounds (e.g., hallucinogens like DOI) , this group may confer affinity for serotonin receptors, though the sulfonyl-proline structure likely reduces blood-brain barrier permeability compared to simpler analogs.

Physicochemical Properties

  • Solubility: Proline derivatives generally exhibit higher aqueous solubility than piperazine or naphthalene-containing analogs due to the amino acid's polar nature.
  • Stability: Storage at 2–8°C is recommended for 2-chloro-1-(2,5-dimethoxyphenyl)ethanone , suggesting sensitivity to thermal degradation. The target compound’s stability remains uncharacterized but may benefit from the proline ring’s rigidity.
  • Synthetic Routes: The target compound’s synthesis likely involves sulfonylation of proline with 2,5-dimethoxyphenylsulfonyl chloride. In contrast, analogs like 2-chloro-1-(2,5-dimethoxyphenyl)ethanone are synthesized via Friedel-Crafts acylation .

Challenges and Limitations

  • Synthetic Complexity : Piperazine and naphthalene-containing analogs require multi-step synthesis, whereas proline derivatives may offer simpler functionalization.
  • Biological Data Gaps: Limited empirical studies on the target compound necessitate further research into its pharmacokinetics and target engagement.

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